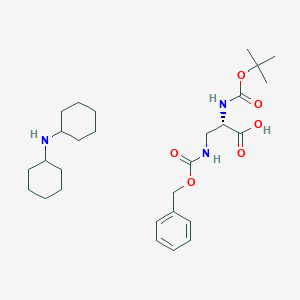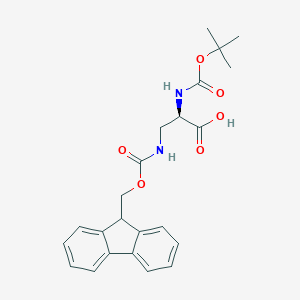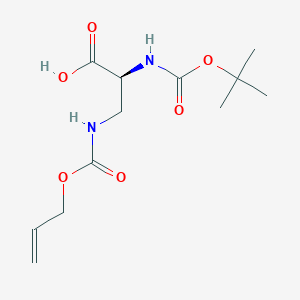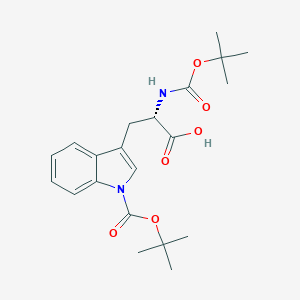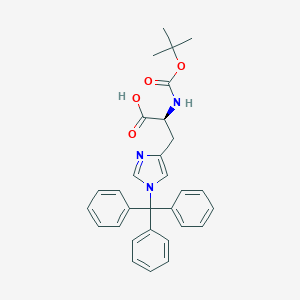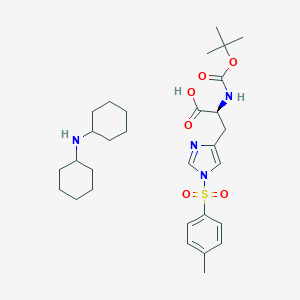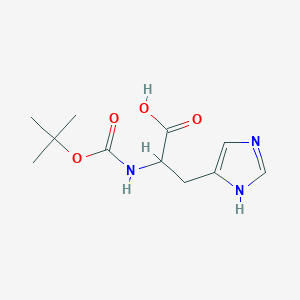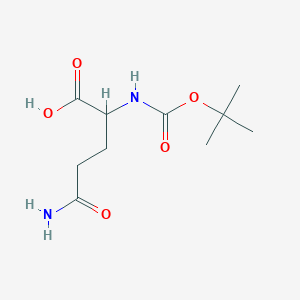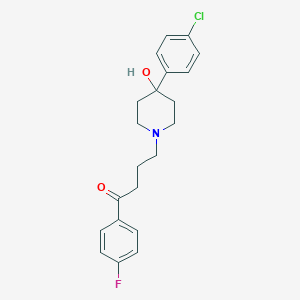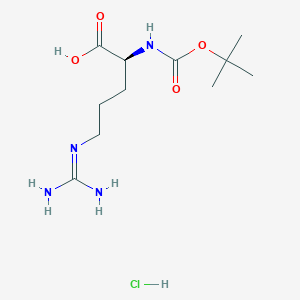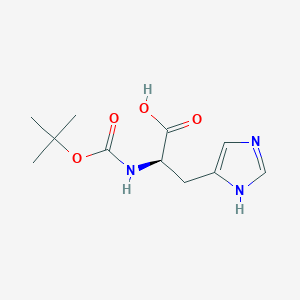
(Boc-Cys-OH)2
描述
“(Boc-Cys-OH)2”, also known as Nα,Nα′-di-Boc-L-cystine, is a cysteine derivative . It has a molecular weight of 440.53 .
Synthesis Analysis
“(Boc-Cys-OH)2” is used in the synthesis of Toll-Like Receptor-2 agonists lipopeptides, which are potential vaccine adjuvants . It is also used in Boc solid-phase peptide synthesis .
Molecular Structure Analysis
The empirical formula of “(Boc-Cys-OH)2” is C16H28N2O8S2 . The SMILES string representation is CC(C)(C)OC(=O)NC@@HOC(C)(C)C)C(O)=O)C(O)=O .
Chemical Reactions Analysis
“(Boc-Cys-OH)2” is suitable for Boc solid-phase peptide synthesis . The specific chemical reactions it undergoes depend on the context of the synthesis.
Physical And Chemical Properties Analysis
“(Boc-Cys-OH)2” is a white powder . It has an optical activity of [α]20/D −120±3°, c = 2% in acetic acid .
科学研究应用
Vaccine Adjuvant Development
(Boc-Cys-OH)2: is used in the synthesis of Toll-Like Receptor-2 (TLR-2) agonists lipopeptides , which are potential vaccine adjuvants. TLR-2 agonists can enhance the immune response to vaccines by mimicking the pathogen-associated molecular patterns that TLRs recognize, thereby boosting the body’s defense mechanisms against infectious diseases .
Environmental Science
Lastly, its potential applications in environmental science include the development of biosensors or bio-remediation agents that leverage the reactivity of cysteine residues for detecting or neutralizing pollutants.
Each application leverages unique properties of (Boc-Cys-OH)2, such as its protective Boc groups and reactive thiol groups, making it a versatile compound in scientific research across various fields.
作用机制
Target of Action
Boc-Cys-OH, also known as N-α-t.-Boc-L-cysteine , is primarily used in the field of peptide synthesis . Its primary targets are the amino acid residues in peptides and proteins that it helps to protect during the synthesis process .
Mode of Action
Boc-Cys-OH acts as a protecting group for the cysteine thiol group . It facilitates the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo . The Boc group (tert-butoxycarbonyl) is used to protect the amine group of the cysteine during peptide synthesis, preventing unwanted side reactions .
Biochemical Pathways
The primary biochemical pathway involved with Boc-Cys-OH is peptide synthesis . In this process, Boc-Cys-OH is used to protect the cysteine residues, allowing for the successful formation of peptide bonds without interference from the reactive thiol group .
Result of Action
The use of Boc-Cys-OH in peptide synthesis results in the successful formation of complex peptides without unwanted side reactions . After the peptide synthesis is complete, the Boc group can be removed, revealing the original cysteine residue .
Action Environment
The efficacy and stability of Boc-Cys-OH are influenced by the conditions under which peptide synthesis occurs . Factors such as temperature, pH, and the presence of other reactive groups can affect the efficiency of the protection and deprotection processes . It is typically stored under inert gas at a temperature of 0-10°C .
安全和危害
未来方向
属性
IUPAC Name |
(2R)-3-[[(2R)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O8S2/c1-15(2,3)25-13(23)17-9(11(19)20)7-27-28-8-10(12(21)22)18-14(24)26-16(4,5)6/h9-10H,7-8H2,1-6H3,(H,17,23)(H,18,24)(H,19,20)(H,21,22)/t9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHDQAZHYHAOTKR-UWVGGRQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSSCC(C(=O)O)NC(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CSSC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Boc-Cys-OH)2 | |
CAS RN |
10389-65-8 | |
| Record name | N,N′-Bis(tert-butoxycarbonyl)-L-cystine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10389-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N'-bis[tert-butoxycarbonyl]-L-cysteine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.763 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of (Boc-Cys-OH)2 in peptide synthesis?
A1: (Boc-Cys-OH)2 serves as a protected form of the amino acid cysteine. The tert-butoxycarbonyl (Boc) group is a common protecting group in peptide synthesis []. It temporarily masks the reactivity of the amine group in cysteine, allowing for controlled reactions at other functional groups within the molecule. This is crucial for the step-by-step assembly of peptides with specific amino acid sequences.
Q2: Can you explain the role of the “tert-Butoxycarbonylation” reaction mentioned in the abstract?
A2: The abstract describes “tert-Butoxycarbonylation of amino acids and their derivatives.” This reaction is the process by which the Boc protecting group is introduced to an amino acid, like cysteine in this case []. Di-tert-butyl dicarbonate is a common reagent used to achieve this protection. The resulting Boc-protected amino acids are then used as building blocks in peptide synthesis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



